molecular formula C7H6N2O5 B2873928 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid CAS No. 1369136-38-8

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid

Cat. No.: B2873928
CAS No.: 1369136-38-8
M. Wt: 198.134
InChI Key: DPHIJIKDXJKLLR-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid is a chemical compound with the molecular formula C7H6N2O5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, including a hydroxyl group, a methyl group, a nitro group, and a carboxylic acid group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid typically involves the nitration of 2-Hydroxy-6-methylpyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at a controlled temperature to ensure the selective nitration at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then be further substituted.

Major Products Formed

    Oxidation: Formation of 2-Keto-6-methyl-3-nitropyridine-4-carboxylic acid.

    Reduction: Formation of 2-Hydroxy-6-methyl-3-aminopyridine-4-carboxylic acid.

    Substitution: Formation of 2-Chloro-6-methyl-3-nitropyridine-4-carboxylic acid.

Scientific Research Applications

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: Lacks the nitro and carboxylic acid groups, making it less reactive in certain chemical reactions.

    2-Hydroxy-5-methyl-3-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.

    6-Methyl-3-nitro-2-pyridinol: Similar but lacks the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

2-Hydroxy-6-methyl-3-nitropyridine-4-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which provide it with distinct chemical and biological properties. These functional groups enable it to participate in a wide range of chemical reactions and make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-3-2-4(7(11)12)5(9(13)14)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIJIKDXJKLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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